molecular formula C7H14N2O2 B8368975 2,2-Dimethoxy-1-methylpropylcyanamide

2,2-Dimethoxy-1-methylpropylcyanamide

Cat. No.: B8368975
M. Wt: 158.20 g/mol
InChI Key: QXJGLSFSOWLNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxy-1-methylpropylcyanamide is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3,3-dimethoxybutan-2-ylcyanamide

InChI

InChI=1S/C7H14N2O2/c1-6(9-5-8)7(2,10-3)11-4/h6,9H,1-4H3

InChI Key

QXJGLSFSOWLNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(OC)OC)NC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanogen bromide (424 mg., 4 m moles) was added to a solution of 2,2-dimethoxy-1-methylpropylamine (266 mg., 2 m moles) and KHCO3 (400 mg., 4 m moles) in a mixture of water (2 ml.) and methanol (4 ml.). After 15 minutes the mixture was poured in to water (150 ml.) and the mixture extracted with CH2Cl2. The extract was washed with water and brine, dried (MgSO4) and evaporated to dryness to give 2,2-dimethoxy-1-methylpropylcyanamide as a pale yellow oil (280 mg., 88%) having the following n.m.r. spectrum in CDCl3 : 1.15 (s, 3H); 1.18 (d, 3H); 3.15 (s, 6H); 3.0-3.6 (m, 1H); 4.0 (m, 1H).
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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